Panobinostat-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

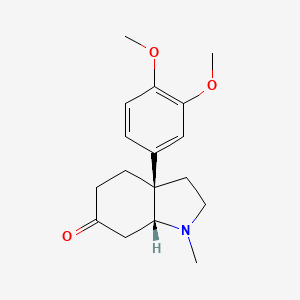

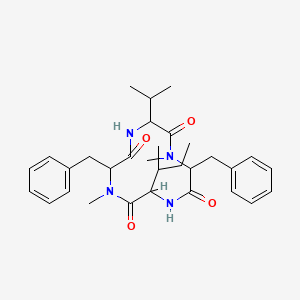

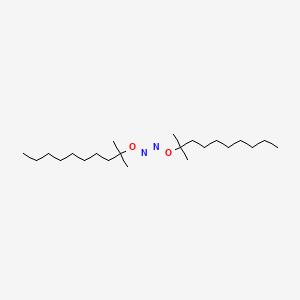

Panobinostat-d4 es una forma deuterada de Panobinostat, un potente inhibidor de la histona desacetilasa. Los inhibidores de la histona desacetilasa juegan un papel crucial en la regulación de la expresión génica al alterar el estado de acetilación de las histonas, afectando así la estructura de la cromatina y la transcripción génica. This compound se utiliza principalmente en la investigación científica para estudiar la farmacocinética y la farmacodinamia de Panobinostat, ya que los átomos de deuterio pueden proporcionar información sobre las vías metabólicas y la estabilidad del compuesto.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Panobinostat-d4 implica varios pasos clave:

Material de Inicio: La síntesis comienza con 4-(clorometil)benzaldehído disponible comercialmente.

Reacción de Wittig-Horner: Este material de partida se convierte en (E)-metil 3-[4-(clorometil)fenil]acrilato a través de la reacción de Wittig-Horner.

Condensación: El intermedio se condensa luego con 2-(2-metil-1H-indol-3-il)etanamina para formar (E)-metil 3-[4-({[2-(2-metil-1H-indol-3-il)etil]amino}metil)fenil]acrilato.

Sustitución Nucleofílica: Se lleva a cabo una reacción de sustitución nucleofílica para generar el compuesto deseado.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alta eficiencia y técnicas de purificación para garantizar la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Panobinostat-d4 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis y modificación de this compound.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como hidróxido de sodio y carbonato de potasio.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que se estudian por su actividad biológica y estabilidad .

Aplicaciones Científicas De Investigación

Panobinostat-d4 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades químicas y la reactividad de los inhibidores de la histona desacetilasa.

Biología: Los investigadores utilizan this compound para investigar el papel de los inhibidores de la histona desacetilasa en la expresión génica y la remodelación de la cromatina.

Medicina: El compuesto se estudia por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres, particularmente el mieloma múltiple.

Mecanismo De Acción

Panobinostat-d4 ejerce sus efectos inhibiendo las enzimas de la histona desacetilasa. Estas enzimas son responsables de eliminar los grupos acetilo de las proteínas histonas, lo que lleva a la condensación de la cromatina y la represión transcripcional. Al inhibir la histona desacetilasa, this compound aumenta la acetilación de las histonas, lo que da como resultado una estructura de cromatina abierta y una mayor transcripción génica. Este mecanismo lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .

Compuestos Similares:

Vorinostat: Otro inhibidor de la histona desacetilasa utilizado en la terapia del cáncer.

Romidepsina: Un potente inhibidor de la histona desacetilasa con aplicaciones similares.

Belinostat: Utilizado en el tratamiento del linfoma de células T periférico.

Singularidad: this compound es único debido a su forma deuterada, que proporciona una mayor estabilidad y permite estudios farmacocinéticos detallados. La presencia de átomos de deuterio puede ralentizar la degradación metabólica del compuesto, proporcionando datos más precisos sobre sus efectos biológicos .

En conclusión, this compound es un compuesto valioso en la investigación científica, que ofrece información sobre los mecanismos y el potencial terapéutico de los inhibidores de la histona desacetilasa. Sus propiedades únicas lo convierten en una herramienta esencial en el estudio de la expresión génica, la terapia del cáncer y el desarrollo de fármacos.

Comparación Con Compuestos Similares

Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.

Romidepsin: A potent histone deacetylase inhibitor with similar applications.

Belinostat: Used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Panobinostat-d4 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic degradation of the compound, providing more accurate data on its biological effects .

Propiedades

Fórmula molecular |

C21H23N3O2 |

|---|---|

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

(E)-N-hydroxy-3-[4-[[2-(4,5,6,7-tetradeuterio-2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+/i2D,3D,4D,5D |

Clave InChI |

FPOHNWQLNRZRFC-KRLNZIKCSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO)[2H])[2H] |

SMILES canónico |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)

![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)

![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)

![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide](/img/structure/B10822094.png)